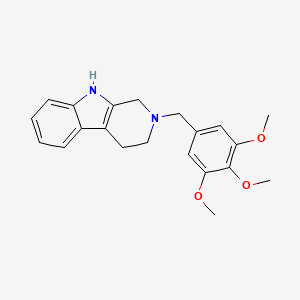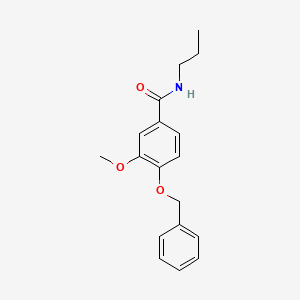![molecular formula C20H24N4O3 B5228280 N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5228280.png)
N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxycyclohexyl moiety, a benzimidazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions.
Synthesis of the oxazole ring: This step involves the cyclization of an appropriate α-hydroxy ketone with an amide or nitrile.
Coupling of the hydroxycyclohexyl moiety: This is typically done through a nucleophilic substitution reaction where the hydroxycyclohexyl group is introduced to the oxazole ring.
Final coupling: The benzimidazole and oxazole intermediates are coupled under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an oxazoline derivative.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The hydroxycyclohexyl moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide: can be compared with other benzimidazole and oxazole derivatives, such as:
Uniqueness
This compound: is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzimidazole and oxazole rings in a single molecule is relatively rare and offers a unique platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-22-16-7-3-4-8-18(16)24(14)12-15-11-17(23-27-15)19(25)21-13-20(26)9-5-2-6-10-20/h3-4,7-8,11,26H,2,5-6,9-10,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBZUHWFHCOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)NCC4(CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B5228218.png)
![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)



![11-(3-methoxy-4-propoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5228250.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)

![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B5228278.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)
![2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate](/img/structure/B5228284.png)
![N-[5-[(2-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5228286.png)
